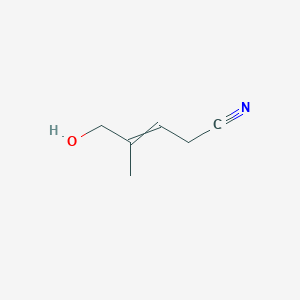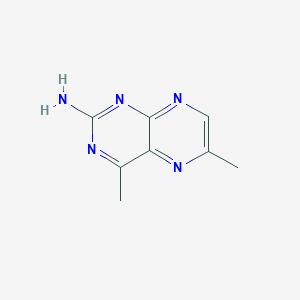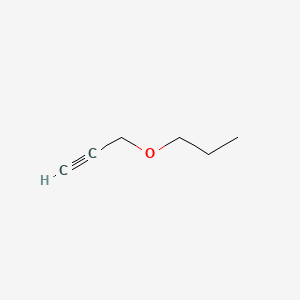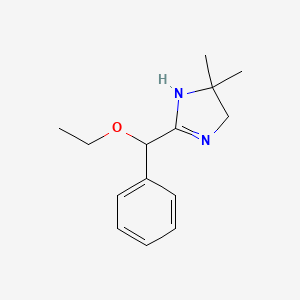
5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a dimethyl group at the 5-position and an alpha-ethoxybenzyl group at the 2-position of the imidazoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline typically involves the reaction of 2-imidazoline with alpha-ethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the alpha-ethoxybenzyl group, leading to the formation of different substituted imidazolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Reduced imidazoline compounds.
Substitution: Substituted imidazolines with various functional groups.
Scientific Research Applications
5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(alpha-ethoxybenzyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine
- 2-(alpha-ethoxybenzyl)-5,5-dimethyl-1,4,5,6-tetrahydroimidazole
Uniqueness
5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline is unique due to its specific substitution pattern on the imidazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
52963-60-7 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)methyl]-5,5-dimethyl-1,4-dihydroimidazole |
InChI |
InChI=1S/C14H20N2O/c1-4-17-12(11-8-6-5-7-9-11)13-15-10-14(2,3)16-13/h5-9,12H,4,10H2,1-3H3,(H,15,16) |
InChI Key |
MPVRMDGCKMOVFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=NCC(N2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
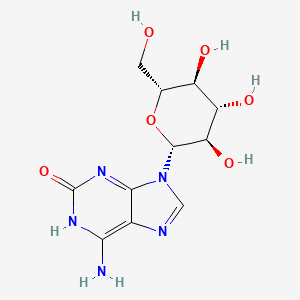

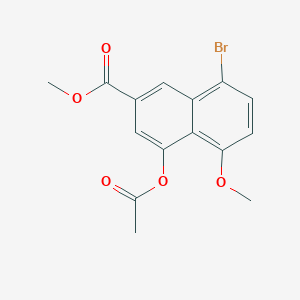

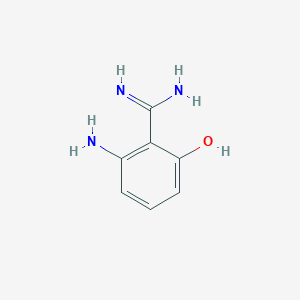
![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
